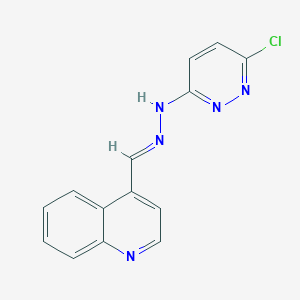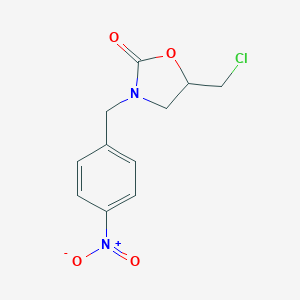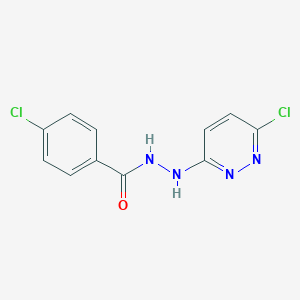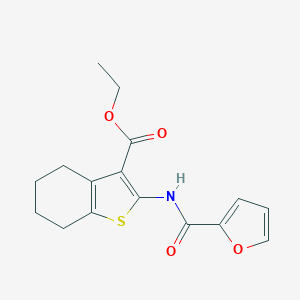![molecular formula C11H8ClN5 B428249 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine CAS No. 182348-50-1](/img/structure/B428249.png)
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is a triazolopyridazine and an organochlorine compound . It has a CAS Number of 182348-50-1 and a molecular weight of 245.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN5/c12-9-6-7-10-14-15-11(17(10)16-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.67 . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antiviral Activity : Some derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, a related compound, demonstrated promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).
Anti-Diabetic Properties : Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from a similar compound, showed potential as anti-diabetic medications due to their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities and insulinotropic activities (Bindu, Vijayalakshmi & Manikandan, 2019).
Antituberculostatic, Antifungal, and Antibacterial Activities : Derivatives of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3b]pyridazines, closely related to the queried compound, have been synthesized and evaluated for their antituberculostatic, antifungal, and antibacterial activities (Islam & Siddiqui, 2010).
Anxiolytic Activity : The synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been reported, with some derivatives showing activity in tests predictive of anxiolytic activity (Albright et al., 1981).
Anticonvulsant Activity : Various 6,8-diaryl 1,2,4-triazolo[4,3,-b] and 1,2,3,4,-tetrazolo[1,5-b] pyridazines derivatives have been synthesized and exhibited anticonvulsant activity in mice (Rubat et al., 1990).
Cytotoxic Agents : 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines synthesized via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones were evaluated for their cytotoxic activities against certain cell lines, showing that some compounds exhibited potent cytotoxic activity (Mamta et al., 2019).
DNA Intercalators : Certain derivatives such as 1H-[1,2,4]Triazolo[4,3-a]pyridin-4-ium and 3H-[1,2,4]triazolo[4,3-a]quinolin-10-ium have been synthesized and found to be cationic DNA intercalators (Hebenbrock & Müller, 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that many nonsteroidal anti-inflammatory drugs (nsaids) act by inhibiting the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes
Biochemical Pathways
If we consider the potential cox inhibition, this would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction could lead to anti-inflammatory and analgesic effects.
Result of Action
If it acts similarly to other nsaids, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins and leukotrienes .
Propriétés
IUPAC Name |
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-6-7-10-14-15-11(17(10)16-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEPDOAGXYQXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-({5-Nitro-2-pyridinyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazolidin-2-one](/img/structure/B428168.png)




![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428178.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428179.png)
![Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B428181.png)


![Ethyl 2-({[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428186.png)

![Ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428188.png)